3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-Ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes an ethyl group at position 3 and an allyl (prop-2-en-1-yl) substituent at position 4. This scaffold is part of the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, which is known for diverse biological activities, including antiviral and receptor-targeting properties .
Properties
IUPAC Name |
3-ethyl-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-3-5-13-6-10-8-7(9(13)15)11-12-14(8)4-2/h3,6H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPVVDCCBVQROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC=C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to a class of heterocyclic compounds known as triazolopyrimidines. These compounds are notable for their diverse biological activities and potential therapeutic applications. However, specific research on the biological activity of this particular compound is limited.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a triazole ring fused with a pyrimidine moiety, which is characteristic of many biologically active compounds in medicinal chemistry.
Biological Activity Overview
Despite the lack of extensive literature specifically detailing the biological activity of this compound, related compounds in the triazolopyrimidine class have demonstrated various biological activities. The following sections summarize findings from studies on similar compounds that may provide insights into the potential activity of this compound.
Antitumor Activity
Recent studies on triazolopyrimidine derivatives have shown promising results in terms of antitumor activity. For instance:
- A series of new [1,2,4]triazolo[4,3-a]pyrimidine derivatives exhibited significant antiproliferative effects against cancer cell lines such as MDA-MB-231 and MCF-7. The best-performing compounds showed IC50 values ranging from 17.83 μM to 19.73 μM compared to Cisplatin as a reference .
While specific mechanisms for this compound remain unreported in scientific literature , similar triazolopyrimidine compounds often exert their effects through:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in malignant cells.
For example, certain derivatives have been shown to activate apoptosis significantly in MCF-7 cells and inhibit PIM-1 kinase activity .
Case Studies and Comparative Analysis
A comparative analysis of various triazolopyrimidine derivatives provides insights into their biological activities:
Scientific Research Applications
Medicinal Chemistry
The triazolopyrimidine scaffold has been extensively studied for its pharmacological properties. Compounds featuring this structure often exhibit:
- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial and fungal strains. The potential for 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one to act as an antimicrobial agent warrants investigation.
Anticancer Research
Triazolopyrimidines have been recognized for their anticancer properties. Studies on related compounds indicate:
- Inhibition of Tumor Growth: The structural features may allow interaction with cellular pathways involved in cancer proliferation. Research could explore its potential as an anticancer drug.
Agricultural Applications
Given the increasing need for sustainable agriculture:
- Pesticidal Properties: The compound's structure might confer insecticidal or herbicidal properties similar to other triazole derivatives. Evaluating its effectiveness against agricultural pests could be beneficial.
Case Studies and Research Findings
While specific case studies on this compound are sparse, insights can be drawn from related compounds:
Comparison with Similar Compounds
Key Observations :
Antiviral Activity
- MADTP Series (3-Aryl-triazolo[4,5-d]pyrimidin-7-ones) : These compounds inhibit chikungunya virus (CHIKV) nsP1. Resistance mutations (e.g., P34S, T246A in nsP1) highlight the specificity of their interaction . The meta-substituted aryl ring at position 3 is critical for activity, while ethyl substituents at position 5 enhance potency .
Receptor Affinity
- Derivatives with alkyl/aryl groups at position 3 (e.g., benzyl in ) show affinity for cannabinoid receptors, suggesting the target compound’s ethyl and allyl groups could modulate receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
